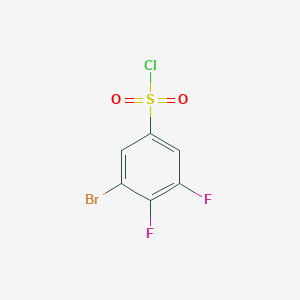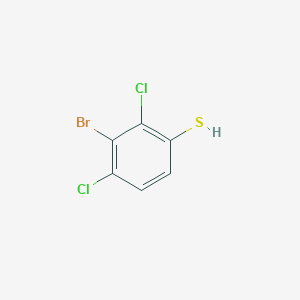
3-Bromo-2,4-dichlorobenzenethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2,4-dichlorobenzenethiol is an organosulfur compound with the molecular formula C6H3BrCl2S It is a derivative of benzenethiol, where the benzene ring is substituted with bromine and chlorine atoms at the 3rd, 2nd, and 4th positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Bromo-2,4-dichlorobenzenethiol can be synthesized through several methods. One common approach involves the bromination of 2,4-dichlorobenzenethiol. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2,4-dichlorobenzenethiol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or neutral conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzenethiols or amines.
Oxidation: Products include disulfides or sulfonic acids.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2,4-dichlorobenzenethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and surface coatings
Wirkmechanismus
The mechanism of action of 3-Bromo-2,4-dichlorobenzenethiol involves its interaction with nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring enhances its reactivity towards nucleophilic substitution reactions. The thiol group (-SH) can form strong bonds with metal ions, making it useful in coordination chemistry and catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorobenzenethiol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-4-chlorobenzenethiol: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
Uniqueness
3-Bromo-2,4-dichlorobenzenethiol is unique due to the specific arrangement of bromine and chlorine atoms, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
1349718-23-5 |
|---|---|
Molekularformel |
C6H3BrCl2S |
Molekulargewicht |
257.96 g/mol |
IUPAC-Name |
3-bromo-2,4-dichlorobenzenethiol |
InChI |
InChI=1S/C6H3BrCl2S/c7-5-3(8)1-2-4(10)6(5)9/h1-2,10H |
InChI-Schlüssel |
DGTFCYQCNMGTJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1S)Cl)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


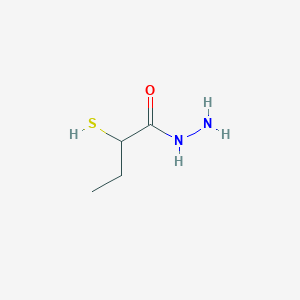
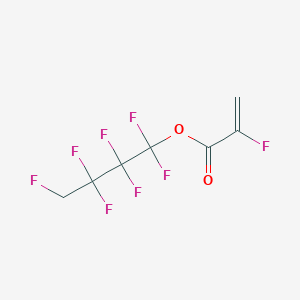


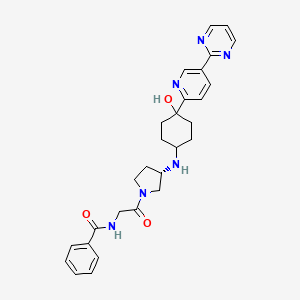


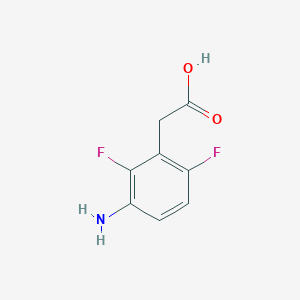
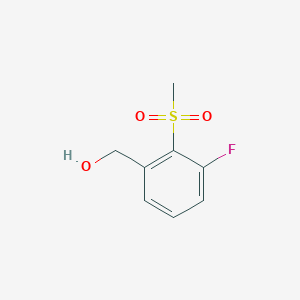


![Butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B12852530.png)
